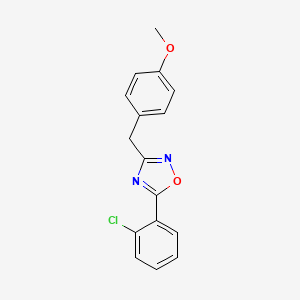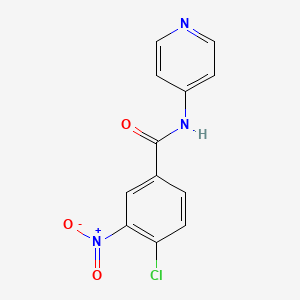
5-(2-chlorophenyl)-3-(4-methoxybenzyl)-1,2,4-oxadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(2-chlorophenyl)-3-(4-methoxybenzyl)-1,2,4-oxadiazole is a heterocyclic compound that has shown potential in various scientific fields. It is also known as Oxadiazole and has a molecular formula of C15H13ClN2O2.
Mecanismo De Acción
The mechanism of action of 5-(2-chlorophenyl)-3-(4-methoxybenzyl)-1,2,4-oxadiazole is not fully understood. However, it is believed to work by inhibiting the growth of cancer cells and microorganisms. It may also work by targeting specific enzymes and proteins involved in the development of Alzheimer's disease and Parkinson's disease.
Biochemical and Physiological Effects:
5-(2-chlorophenyl)-3-(4-methoxybenzyl)-1,2,4-oxadiazole has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells. It has also been shown to inhibit the growth of various microorganisms such as bacteria and fungi. In addition, it has been shown to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 5-(2-chlorophenyl)-3-(4-methoxybenzyl)-1,2,4-oxadiazole in lab experiments is its potential as a multi-target agent. It has been shown to have activity against various targets such as cancer cells, microorganisms, and enzymes involved in neurodegenerative diseases. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to administer in certain experiments.
Direcciones Futuras
There are several future directions for the study of 5-(2-chlorophenyl)-3-(4-methoxybenzyl)-1,2,4-oxadiazole. One potential direction is the development of more efficient synthesis methods to improve the yield and purity of the compound. Another direction is the investigation of its potential as a therapeutic agent for various diseases such as cancer, microbial infections, and neurodegenerative diseases. Furthermore, future studies could focus on the optimization of the compound's pharmacokinetic properties to improve its efficacy and reduce potential side effects.
Métodos De Síntesis
The synthesis of 5-(2-chlorophenyl)-3-(4-methoxybenzyl)-1,2,4-oxadiazole can be achieved through a multi-step process. The first step involves the reaction of 2-chlorobenzohydrazide with 4-methoxybenzaldehyde in the presence of acetic acid to form 2-(4-methoxybenzylidene) hydrazinecarboxamide. The second step involves the reaction of the intermediate product with phosphorus oxychloride to form 2-chloro-N-(4-methoxybenzylidene) benzohydrazide. The final step involves the reaction of the intermediate product with sodium methoxide to form 5-(2-chlorophenyl)-3-(4-methoxybenzyl)-1,2,4-oxadiazole.
Aplicaciones Científicas De Investigación
5-(2-chlorophenyl)-3-(4-methoxybenzyl)-1,2,4-oxadiazole has been extensively studied for its potential applications in various scientific fields. It has shown promise as an anticancer agent, antifungal agent, and antimicrobial agent. It has also been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease.
Propiedades
IUPAC Name |
5-(2-chlorophenyl)-3-[(4-methoxyphenyl)methyl]-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O2/c1-20-12-8-6-11(7-9-12)10-15-18-16(21-19-15)13-4-2-3-5-14(13)17/h2-9H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZURGKVKUDATKGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC2=NOC(=N2)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-Chlorophenyl)-3-(4-methoxybenzyl)-1,2,4-oxadiazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[5-(4-fluorobenzyl)-1,3,4-thiadiazol-2-yl]-N'-(4-fluorophenyl)urea](/img/structure/B5763284.png)
![4-bromo-N'-[(5-chloro-2-methoxybenzoyl)oxy]benzenecarboximidamide](/img/structure/B5763285.png)

![methyl 4-({4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}methyl)benzoate](/img/structure/B5763296.png)


![2-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]thio}-4-pyrimidinol](/img/structure/B5763320.png)
![4-(2,4-dimethylbenzyl)-N-[(5-methyl-2-thienyl)methylene]-1-piperazinamine](/img/structure/B5763329.png)
![3-{[(4-methoxybenzoyl)amino]methyl}-2-furoic acid](/img/structure/B5763366.png)
![1-[2-(2-naphthyloxy)ethyl]piperidine](/img/structure/B5763372.png)
![3-{5-[(3-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5763374.png)
![2-(2-chlorophenyl)-5-[(2-phenylethyl)amino]-1,3-oxazole-4-carbonitrile](/img/structure/B5763384.png)
![3-[(2-chloro-4-fluorophenoxy)methyl]-2,5-dimethylbenzaldehyde](/img/structure/B5763390.png)